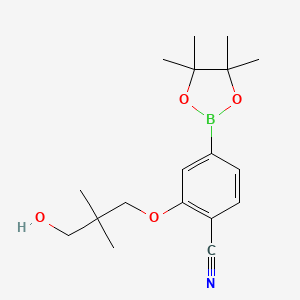
N-(4-hidroxifenil)-2-(metilsulfanil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylsulfanyl group attached to an acetamide backbone
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
Mode of Action
The mode of action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves its interaction with diperiodatocuprate (III) (DPC) in an alkaline medium . The reaction exhibits a 1:4 stoichiometry (N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide: DPC). The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
Biochemical Pathways
The oxidation reaction in the alkaline medium proceeds via a DPC-N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . The intervention of free radicals was observed in the reaction .
Result of Action
The main products of the reaction were identified by spot test, IR, NMR, and GC-MS . The reaction constants involved in the different steps of the mechanism are calculated . The activation parameters with respect to the slow step of the mechanism are computed and discussed, and thermodynamic quantities are also determined .
Action Environment
The action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is influenced by the alkaline environment . The reaction between DPC and N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in the alkaline medium exhibits a specific stoichiometry . The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylthiol in the presence of a base to form the intermediate 4-hydroxyphenyl-2-(methylsulfanyl)ethanone. This intermediate is then subjected to an amide formation reaction with acetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenylacetamides.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N-(4-methoxyphenyl)-2-(methylsulfanyl)acetamide: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is unique due to the presence of both hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVNIYSZEGCSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)

![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)


![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)


![6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2403346.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)




